Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
Overview
Description
Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane: is a chemical compound with the molecular formula C29H24O6 . It is also known by its systematic name, 5,5′-Methylenebis(2-hydroxy-4-methoxybenzophenone) . This compound is primarily used as a UV stabilizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane typically involves the condensation of 2-hydroxy-4-methoxybenzophenone with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two benzophenone units .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation by UV light
Biology: Investigated for its potential antioxidant properties due to its phenolic structure
Medicine: Studied for its potential use in photoprotection and as a component in sunscreen formulations
Industry: Employed in the manufacturing of plastics, resins, and other materials requiring UV protection
Mechanism of Action
The mechanism of action of Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane primarily involves its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV-induced degradation of the materials it is incorporated into. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the excited state of the molecule and facilitating non-radiative decay .
Comparison with Similar Compounds
- Bis(2-hydroxy-4-methoxyphenyl)methanone
- Bis(2-hydroxy-4-methoxybenzophenone)
- Bis(2-hydroxy-4-methoxyphenyl)methane
Uniqueness: Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane is unique due to its specific structure, which provides enhanced UV stabilization properties compared to similar compounds. The presence of benzoyl groups enhances its ability to absorb and dissipate UV radiation, making it more effective as a UV stabilizer .
Properties
IUPAC Name |
[5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBNMBIOGUANTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CC(=C(C=C2OC)O)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071723 | |
Record name | Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-15-4 | |
Record name | Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68716-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068716154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-[methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3071723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.